Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXLPOSQSYXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705207 | |
| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-92-6 | |
| Record name | 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves a [3+2] cycloaddition between propargylamine (I) and diethyl butynedioate (II) in ethanol, catalyzed by hydrogen peroxide. This one-pot reaction proceeds via a radical-mediated pathway, where hydrogen peroxide oxidizes propargylamine to generate a nitrile oxide intermediate. Subsequent cyclization with diethyl butynedioate forms the pyridine core, followed by esterification to yield the target compound (III).
Key reaction parameters include:
-
Molar Ratio : Propargylamine:diethyl butynedioate:hydrogen peroxide = 1:1:1.5.
-
Solvent : Ethanol, which facilitates both solubility and intermediate stabilization.
A representative procedure yields 36.6 g (82%) of product after 12 hours, with purity confirmed by NMR ( 8.73 ppm, d, J=3.9 Hz) and HRMS ( 224.0921).
Purification and Scalability
Post-reaction workup involves:
-
Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar byproducts.
-
Vacuum Distillation : Isolation of the product at 165–170°C (6 mmHg).
This method scales linearly to 100 g batches without yield reduction, making it industrially viable.
Halo-Keto Ester Condensation Route
Substrate Selection and Reactivity
US Patent 4,723,011 discloses an alternative approach using α-halo-β-keto esters (e.g., ethyl 2-chloroacetoacetate) and ethacrolein. The reaction proceeds via a Michael addition-cyclization sequence, where ethacrolein acts as a dienophile. Ammonium acetate facilitates imine formation, directing regioselective pyridine ring closure.
Critical Parameters
This method produces 12.7 g of product after chromatography (9:1 hexane:ethyl acetate), though yield quantification is unspecified.
Limitations and Byproduct Formation
Side products include:
-
Dimethyl Analogues : Formed when methanol substitutes ethanol.
-
Propyl Esters : Generated with dipropyl 3-chloro-2-oxobutanedioate in propanol.
Chromatographic purification is essential, reducing process greenness compared to distillation-based methods.
Sonochemical [3+2] Annulation Strategy
Ultrasound-Assisted Synthesis
A catalyst-free sonochemical protocol achieves 54–89% yields by accelerating the [3+2] cycloaddition between 1-amino-2(1H)-pyridine-2-imines and acetylenedicarboxylates. Ultrasound irradiation (40 kHz) enhances mass transfer, reducing reaction time from 18 hours (thermal) to 45 minutes.
Typical Procedure
Mechanistic Insights
Sonication promotes:
-
Cavitation : Generates microjets that disrupt solvent layers, improving reactant collision frequency.
-
Regioselectivity : Ultrasound suppresses competing pathways, favoring pyrazolo[1,5-a]pyridine formation.
X-ray crystallography confirms structure (Figures 3–6 in ref. 6), with NMR showing distinct carbonyl signals at 165.28 and 164.24 ppm.
Comparative Analysis of Methodologies
Environmental and Economic Considerations
-
Cycloaddition : Uses ethanol (renewable solvent) but requires HO, increasing oxidation risk.
-
Sonochemical : Energy-intensive ultrasound offsets gains in time/yield.
-
Halo-Keto : Acetonitrile (toxic) necessitates rigorous waste treatment.
Analytical Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the primary applications of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate lies in its potential as a selective inhibitor of protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate growth and differentiation. Dysregulation of these kinases is implicated in numerous diseases, including cancer. The compound has shown promise in inhibiting AXL and c-MET kinases, which are associated with tumor progression and metastasis.
- AXL Kinase : AXL is involved in various cellular processes such as proliferation and survival. Inhibition of AXL can lead to reduced tumor growth and improved responses to therapies targeting other pathways .
- c-MET Kinase : Similar to AXL, c-MET is implicated in cancer progression. This compound has been identified as a potential therapeutic agent against cancers that overexpress c-MET .
2. Selectivity and Mechanism of Action
Research indicates that modifications to the diethyl pyrazolo[1,5-a]pyridine framework can enhance selectivity for specific kinases. For instance, studies have demonstrated that certain derivatives exhibit improved binding affinity for CK2 (Casein Kinase 2), which is involved in cell cycle regulation and apoptosis .
Synthetic Methodologies
1. Sonochemical Synthesis
A novel sonochemical approach has been developed for synthesizing this compound. This method employs ultrasonic irradiation to facilitate chemical reactions under mild conditions, leading to high yields and regioselectivity. The synthesis typically involves the reaction of 1-amino-2(1H)-pyridine derivatives with dimethyl acetylenedicarboxylate .
Table 1: Comparative Yields from Different Synthetic Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Conventional Heating | 54 | 85 °C |
| Sonochemical Synthesis | >80 | Room temperature |
2. Green Chemistry Approaches
Recent trends emphasize the importance of green chemistry in synthesizing pharmaceuticals. The use of eco-friendly solvents and catalysts in the synthesis of this compound aligns with these principles, reducing environmental impact while maintaining efficiency .
Case Studies
Case Study 1: Inhibition of AXL Kinase
In a study published in a peer-reviewed journal, this compound was tested against a panel of kinases. The results indicated that the compound effectively inhibited AXL kinase activity at nanomolar concentrations. This finding supports its potential use as an anticancer agent targeting AXL-dependent pathways.
Case Study 2: Selective CK2 Inhibitors
Another research project focused on optimizing derivatives of this compound for CK2 inhibition. The study found that specific modifications significantly increased selectivity and potency against CK2 compared to off-target kinases like PIM and DAPK. The binding interactions were elucidated through crystallography studies which provided insights into the structure-activity relationship (SAR) of these compounds .
Mechanism of Action
The mechanism of action of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Comparison of Diethyl and Dimethyl Esters
| Property | Diethyl Ester | Dimethyl Ester |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₄ | C₁₁H₁₀N₂O₄ |
| Molar Mass (g/mol) | 262.26 | 234.21 |
| Synthesis Yield | ~43% | 76% |
| Hazard Profile | H302, H315, H319, H335 | H302, H315, H319, H335 |
Phosphonate Derivatives
- Example : Tetraethyl (6-methylpyrazolo[1,5-a]pyridine-2,3-diyl)bis(phosphonate) .
- Key Differences: Functional Groups: Phosphonate esters replace carboxylates, enhancing metal-binding capacity and altering electronic properties. Synthesis: Oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines yields inseparable isomer mixtures (48% yield) . Applications: Potential use in catalysis or as phosphodiesterase inhibitors due to phosphonate moieties.
Fluorinated Analogs
- Example : Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 951523-92-5) .
- Key Differences :
Imidazo-Pyrazolo-Pyridine Derivatives
- Example : 2,7,9-Trisubstituted-3-(aryldiazenyl)-3H-imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine .
- Applications: Exhibits antitrypanosomal and anticancer activities due to purine analog properties .
Structural and Functional Insights
Biological Activity
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₄N₂O₄ and features a fused ring system combining pyrazole and pyridine structures. The compound is characterized by two carboxylate groups esterified with ethyl groups at the 2 and 3 positions. Its unique structural configuration contributes to its biological activity and potential applications in drug development.
Target Proteins:
The biological activity of this compound is believed to involve interactions with specific protein targets. Molecular docking studies suggest that similar compounds can effectively bind to various kinases involved in cell signaling pathways.
Mode of Action:
Research indicates that this compound may exhibit anticancer properties by inhibiting key regulatory proteins in cell cycle progression. For instance, it has been suggested that compounds with a similar core structure can act as selective inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), which are critical in cancer biology .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines. For example, derivatives based on the pyrazolo core have been developed as potent inhibitors against Mycobacterium tuberculosis and other cancerous cells .
Case Studies
- Anticancer Research : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective CDK inhibitors. The investigation revealed that modifications at specific positions could enhance potency against cancer cells .
- Antimicrobial Evaluation : Research conducted on various derivatives of this compound demonstrated its effectiveness against resistant bacterial strains. The results indicated a structure-activity relationship that could inform future drug design efforts aimed at combating antibiotic resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₄N₂O₄ | Antimicrobial, Anticancer |
| Pyrazolo[1,5-a]pyrimidine | C₉H₈N₄O₂ | Selective CDK inhibitor |
| Pyrazolo[1,5-a]pyrazine | C₈H₈N₂ | Varies; less studied |
Q & A
Basic: What is the optimized procedure for synthesizing diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of pyridine-1-ium-1-amine iodide with diethyl acetylenedicarboxylate (diethyl but-2-ynedioate) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 0–25°C. Key steps include:
- Slow addition of diethyl acetylenedicarboxylate to avoid exothermic side reactions.
- Stirring at room temperature for 12–18 hours to ensure complete cyclization .
- Purification via column chromatography (e.g., EtOAc/petroleum ether) to isolate the product, yielding ~43–76% depending on ester substituents .
Data Table:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (1.4–1.5 equiv.) | |
| Reaction Time | 12–18 hours | |
| Yield | 43–76% | |
| Purification | Column chromatography (EtOAc/petroleum ether) |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- 1H-NMR : Peaks at δ 8.52 (d, 1H, aromatic), 4.05–4.20 (q, 4H, ethyl ester), and 1.20–1.40 (t, 6H, CH₃) confirm the ethyl ester groups and aromatic protons .
- LC-MS : Molecular ion peak at m/z 277.1 ([M+H]⁺) for C₁₃H₁₄N₂O₄ .
- 13C-NMR : Signals at ~165–170 ppm (ester carbonyls) and 110–150 ppm (aromatic carbons) .
Note : Compare with dimethyl analogs (e.g., δ 3.89–4.05 for methyl esters in ).
Advanced: How can regioselectivity challenges during iodination or sulfonation of the pyrazolo[1,5-a]pyridine core be addressed?
Methodological Answer:
Regioselectivity in electrophilic substitutions (e.g., iodination at position 3) is influenced by:
- Directing Groups : Ester groups at positions 2 and 3 act as meta-directors. Use N-iodosuccinimide (NIS) in acetonitrile at 40°C to favor C-3 substitution .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for advanced functionalization .
Data Contradiction Analysis : notes Bredt’s rule violations in alternative cyclization pathways; confirm regiochemistry via NOESY or X-ray crystallography .
Advanced: How to troubleshoot low yields (<50%) in the hydrolysis of diethyl esters to dicarboxylic acids?
Methodological Answer:
Low yields arise from incomplete hydrolysis or side reactions (e.g., decarboxylation). Optimize by:
- Acid Choice : Use concentrated H₂SO₄ (not HCl) to prevent ester cleavage .
- Temperature Control : Heat at 110°C for 24 hours to ensure complete reaction .
- Neutralization : Quench with 10% NaOH (pH 8–9) to precipitate the dicarboxylic acid .
Comparative Data : Dimethyl analogs achieve 78.6% hydrolysis yield under similar conditions .
Advanced: What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations or mass fragments)?
Methodological Answer:
- NOE Analysis : Confirm spatial proximity of protons (e.g., between H-6 and H-8 in fused rings) to validate regiochemistry .
- HRMS Validation : Compare experimental vs. calculated m/z (e.g., 550.0978 vs. 550.0816 in ) to identify isotopic or adduct interference.
- X-ray Crystallography : Definitive structural confirmation, as applied in for pyrazolo[1,5-a]pyridine derivatives .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with EtOAc/petroleum ether (2:8) for optimal separation .
- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (e.g., 96% purity in ).
Advanced: How to design multi-step syntheses of pyrazolo[1,5-a]pyridine-based heterocycles (e.g., imidazopyrimidones)?
Methodological Answer:
- Sequential Functionalization : Start with diethyl ester, proceed to iodination (step 4 in ), then cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) .
- Cyclization : Use microwave-assisted reactions (e.g., 80°C, 12 hours) to form fused rings, as in ’s pyrazolopyrimidines .
Advanced: How to analyze failed cyclization attempts (e.g., during pyrazolopyridopyridazine synthesis)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

